Isoxepac

Catalog No.
S530995
CAS No.
55453-87-7
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxepac

CAS Number

55453-87-7

Product Name

Isoxepac

IUPAC Name

2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)

InChI Key

QFGMXJOBTNZHEL-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Isoxepac, Olopatadine USP Related Compound C

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O

Description

The exact mass of the compound Isoxepac is 268.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300907. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of dibenzooxazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis

Methods: The synthesis involves chloroaluminate ionic liquids with P2O5 as catalysts, optimizing conditions to improve yields up to 82.7% .

Rheumatoid Arthritis Treatment

Methods: Patients received 200 mg of isoxepac three times daily, with assessments including joint pain, grip strength, and morning stiffness .

Olopatadine Synthesis

Methods: The process involves treating Isoxepac with thionyl chloride in the presence of methanol at controlled temperatures to yield the desired ester .

Anti-Inflammatory Applications

Field: Medical Research

Methods: Its application in medical treatments involves oral or topical administration, with dosages adjusted based on clinical response .

Results: Clinical trials have indicated its effectiveness in reducing inflammation and associated symptoms with a favorable safety profile .

Industrial Uses

Field: Industrial Chemistry

Methods: Its industrial application involves chemical processes where it acts as a reactant or catalyst in the synthesis of complex dyes .

Results: The use of isoxepac in industrial settings has contributed to the development of new materials with improved properties and performance .

Environmental Impact

Field: Environmental Science

Methods: Studies focus on the compound’s stability and persistence in aquatic and terrestrial environments, assessing its eco-toxicological profile .

Synthesis of 2-Ethylanthraquinone

Field: Industrial Organic Chemistry

Methods: The synthesis process includes intramolecular acylation catalyzed by chloroaluminate ionic liquids with P2O5, which has been optimized to improve the yield of isoxepac to 82.7% .

Results: This method has been shown to be more environmentally friendly, reducing the amount of waste acid and water produced by post-treatment .

Postoperative Pain Management

Field: Clinical Medicine

Methods: Clinical trials have indicated that 200 mg of isoxepac may be the minimal effective dose for managing postoperative pain .

Results: The studies suggest that isoxepac could be a viable option for pain management with a potentially better safety profile compared to traditional NSAIDs .

Treatment of Allergic Conditions

Field: Dermatology and Allergology

Methods: The application typically involves oral administration of the drug, with dosages tailored to the severity of the allergic reaction .

Results: Isoxepac has shown efficacy in reducing symptoms of allergic reactions with a favorable safety profile, making it a suitable option for patients with these conditions .

Isoxepac is a chemical compound with the molecular formula C16H12O4C_{16}H_{12}O_{4} and a molecular weight of 268.26 g/mol. It belongs to the dibenzooxazepine class and is recognized for its non-steroidal anti-inflammatory properties, as well as its analgesic and antipyretic activities. Isoxepac appears as a solid, typically white to light yellow or light orange in color, with a melting point ranging from 130°C to 132°C. It is soluble in methanol and has a predicted pKa of approximately 4.24 .

  • The precise mechanism of action for Isoxepac's anti-inflammatory and analgesic effects remains unclear.
  • Like other NSAIDs, it might inhibit the enzyme cyclooxygenase (COX), which plays a role in inflammatory prostaglandin production [].
  • Further research is needed to elucidate its specific mechanism.
  • Data on Isoxepac's safety profile is limited.
  • As an NSAID, it might share potential side effects like gastrointestinal ulcers or kidney problems observed with other drugs in this class [].
  • Due to the lack of specific information, caution is advised when handling Isoxepac in a research setting.
, primarily involving cyclization and condensation processes. The synthesis typically starts with the reaction of p-hydroxyphenylacetic acid and phthalide, which undergo intramolecular acylation to form isoxepac. This process can involve the use of sodium methylate as a catalyst under controlled temperature and pressure conditions .

The general reaction pathway includes:

  • Condensation: Formation of an intermediate compound through the reaction of p-hydroxyphenylacetic acid with phthalide.
  • Cyclization: The intermediate undergoes cyclization in the presence of glacial acetic acid and polyphosphoric acid, leading to the formation of isoxepac.
  • Purification: The product is purified through crystallization techniques .

Isoxepac exhibits significant biological activity, particularly in treating allergic conditions such as allergic rhinitis and urticaria. It has been shown to have anti-inflammatory properties, making it effective for conditions characterized by inflammation and itching. The compound's pharmacokinetics indicate slower absorption and elimination in certain animal models compared to others, suggesting variability in its efficacy based on species .

The synthesis of isoxepac can be achieved through several methods, including:

  • Traditional Synthesis: This involves the condensation of p-hydroxyphenylacetic acid with phthalide using sodium methylate as a catalyst, followed by cyclization with glacial acetic acid.
  • Ionic Liquid-Catalyzed Synthesis: Recent advancements have introduced ionic liquid catalysts, such as chloroaluminate ionic liquids combined with phosphorus pentoxide, which enhance the efficiency of the synthesis process .
  • Alternative Methods: Newer methods are being explored that utilize different catalytic systems to improve yield and reduce environmental impact .

Isoxepac is primarily used in pharmaceuticals for its therapeutic effects against allergic reactions and inflammatory conditions. Its ability to alleviate symptoms associated with skin diseases that present itching makes it a valuable compound in dermatological formulations. Additionally, it serves as an important intermediate in synthesizing other drugs, such as olopatadine hydrochloride .

Similar Compounds: Comparison

Isoxepac shares structural similarities with several other compounds within the dibenzooxazepine class and related classes. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
OlopatadineC21H23ClN2O3Antihistamine used for allergic rhinitis
KetotifenC16H16N2O2Antihistamine with anti-inflammatory effects
Dibenzo[b,e]oxepinC15H11NOParent structure related to isoxepac

Uniqueness of Isoxepac: Isoxepac's distinct combination of anti-inflammatory, analgesic, and antipyretic properties sets it apart from similar compounds like olopatadine and ketotifen, which primarily focus on antihistaminic activity without significant analgesic effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.07355886 g/mol

Monoisotopic Mass

268.07355886 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2KH283Q0Z5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

55453-87-7

Wikipedia

Isoxepac

Dates

Modify: 2023-08-15
1: Han YC, Zhang YD, Jia Q, Cui J, Zhang C. Hypervalent-Iodine-Mediated Ring-Contraction Monofluorination Affording Monofluorinated Five-Membered Ring-Fused Oxazolines. Org Lett. 2017 Oct 6;19(19):5300-5303. doi: 10.1021/acs.orglett.7b02479. Epub 2017 Sep 19. PubMed PMID: 28926269.
2: Lenz EM, Greatbanks D, Wilson ID, Spraul M, Hofmann M, Troke J, Lindon JC, Nicholson JK. Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Anal Chem. 1996 Sep 1;68(17):2832-7. PubMed PMID: 8794920.
3: Sidelmann UG, Lenz EM, Spraul M, Hofmann M, Troke J, Sanderson PN, Lindon JC, Wilson ID, Nicholson JK. 750 MHz HPLC-NMR spectroscopic studies on the separation and characterization of the positional isomers of the glucuronides of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid. Anal Chem. 1996 Jan 1;68(1):106-10. PubMed PMID: 8779427.
4: Mitchell H, Barraclough D, Muirden KD. Blood-loss studies for new non-steroidal anti-inflammatory drugs. Med J Aust. 1982 Apr 17;1(8):328. PubMed PMID: 6979672.
5: Honig WJ, Pelgrom R, Chadha DR. Analgesic effect of isoxepac on postmeniscectomy pain: a controlled trial. J Clin Pharmacol. 1982 Feb-Mar;22(2-3):82-8. PubMed PMID: 7040500.
6: Scott J, Huskisson EC. Analgesic action of isoxepac. Rheumatol Rehabil. 1982 Feb;21(1):48-50. PubMed PMID: 7036322.
7: Illing HP, Wilson ID. pH dependent formation of beta-glucuronidase resistant conjugates from the biosynthetic ester glucuronide of isoxepac. Biochem Pharmacol. 1981 Dec 15;30(24):3381-4. PubMed PMID: 7326052.
8: Hundt HK, Brown LW. Determination of 6,11-dihydro-11-dibenz[b,e]oxepin-2-acetic acid (isoxepac) in plasma by high-performance liquid chromatography. J Chromatogr. 1981 Oct 9;225(2):482-7. PubMed PMID: 7298784.
9: Huston GJ. Local buccal mucosal effects of aspirin, indomethacin and isoxepac: their relationship to gastrointestinal damage. Br J Clin Pharmacol. 1981 May;11(5):528-30. PubMed PMID: 7272169; PubMed Central PMCID: PMC1401587.
10: Gerlis LS, Gumpel JM. Isoxepac in rheumatoid arthritis: a double-blind comparison with aspirin. Rheumatol Rehabil. 1981 Feb 1;20(1):50-3. PubMed PMID: 7013009.
11: Svendsen LB, Hansen OH, Johansen A. A comparison of the effects of HP 549 (Isoxepac), indomethacin and acetylsalicylic acid (Aspirin) on gastric mucosa in man. Scand J Rheumatol. 1981;10(3):186-8. PubMed PMID: 7027432.
12: Slack JA. Determination of isoxepac in plasma by high-performance liquid chromatography. J Chromatogr. 1980 Dec 12;221(2):431-4. PubMed PMID: 7217314.
13: Pulkkinen MO. Relief of menstrual discomfort and dysmenorrhea and simultaneous suppression of uterine activity by isoxepac. Acta Obstet Gynecol Scand. 1980;59(4):367-70. PubMed PMID: 7445998.
14: Illing HP, Fromson JM. Species differences in the disposition and metabolism of 6,11-dihydro-11-oxodibenz[be]oxepin-2-acetic acid (isoxepac) in rat, rabbit, dog, rhesus monkey, and man. Drug Metab Dispos. 1978 Sep-Oct;6(5):510-7. PubMed PMID: 30600.
15: Bryce TA, Burrows JL. Quantitative analysis of 6,11-dihydro-11-oxo-dibenz[b,e] oxepin-2-acetic acid (isoxepac) in plasma and urine by gas--liquid chromatography. J Chromatogr. 1978 May 1;145(3):393-400. PubMed PMID: 659525.

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